Cas no 2229469-67-2 (5-bromo-2-cyclopropyl-4-(pyrrolidin-2-yl)pyrimidine)

5-bromo-2-cyclopropyl-4-(pyrrolidin-2-yl)pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-2-cyclopropyl-4-(pyrrolidin-2-yl)pyrimidine
- EN300-1915935
- 2229469-67-2
-
- Inchi: 1S/C11H14BrN3/c12-8-6-14-11(7-3-4-7)15-10(8)9-2-1-5-13-9/h6-7,9,13H,1-5H2
- InChI Key: KWAJQGMNKHMEJF-UHFFFAOYSA-N
- SMILES: BrC1C=NC(C2CC2)=NC=1C1CCCN1
Computed Properties
- Exact Mass: 267.03711g/mol
- Monoisotopic Mass: 267.03711g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.8Ų
- XLogP3: 1.4
5-bromo-2-cyclopropyl-4-(pyrrolidin-2-yl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1915935-10.0g |
5-bromo-2-cyclopropyl-4-(pyrrolidin-2-yl)pyrimidine |
2229469-67-2 | 10g |
$7373.0 | 2023-06-02 | ||
Enamine | EN300-1915935-0.25g |
5-bromo-2-cyclopropyl-4-(pyrrolidin-2-yl)pyrimidine |
2229469-67-2 | 0.25g |
$1577.0 | 2023-09-17 | ||
Enamine | EN300-1915935-0.05g |
5-bromo-2-cyclopropyl-4-(pyrrolidin-2-yl)pyrimidine |
2229469-67-2 | 0.05g |
$1440.0 | 2023-09-17 | ||
Enamine | EN300-1915935-5g |
5-bromo-2-cyclopropyl-4-(pyrrolidin-2-yl)pyrimidine |
2229469-67-2 | 5g |
$4972.0 | 2023-09-17 | ||
Enamine | EN300-1915935-0.1g |
5-bromo-2-cyclopropyl-4-(pyrrolidin-2-yl)pyrimidine |
2229469-67-2 | 0.1g |
$1508.0 | 2023-09-17 | ||
Enamine | EN300-1915935-2.5g |
5-bromo-2-cyclopropyl-4-(pyrrolidin-2-yl)pyrimidine |
2229469-67-2 | 2.5g |
$3362.0 | 2023-09-17 | ||
Enamine | EN300-1915935-1.0g |
5-bromo-2-cyclopropyl-4-(pyrrolidin-2-yl)pyrimidine |
2229469-67-2 | 1g |
$1714.0 | 2023-06-02 | ||
Enamine | EN300-1915935-10g |
5-bromo-2-cyclopropyl-4-(pyrrolidin-2-yl)pyrimidine |
2229469-67-2 | 10g |
$7373.0 | 2023-09-17 | ||
Enamine | EN300-1915935-1g |
5-bromo-2-cyclopropyl-4-(pyrrolidin-2-yl)pyrimidine |
2229469-67-2 | 1g |
$1714.0 | 2023-09-17 | ||
Enamine | EN300-1915935-5.0g |
5-bromo-2-cyclopropyl-4-(pyrrolidin-2-yl)pyrimidine |
2229469-67-2 | 5g |
$4972.0 | 2023-06-02 |
5-bromo-2-cyclopropyl-4-(pyrrolidin-2-yl)pyrimidine Related Literature
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
Additional information on 5-bromo-2-cyclopropyl-4-(pyrrolidin-2-yl)pyrimidine
Comprehensive Overview of 5-bromo-2-cyclopropyl-4-(pyrrolidin-2-yl)pyrimidine (CAS No. 2229469-67-2)
5-bromo-2-cyclopropyl-4-(pyrrolidin-2-yl)pyrimidine (CAS No. 2229469-67-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound combines a pyrimidine core with cyclopropyl and pyrrolidine substituents, making it a versatile intermediate for drug discovery. Researchers are particularly interested in its potential applications in kinase inhibition and as a building block for small-molecule therapeutics. Its bromine substitution further enhances its reactivity, enabling diverse synthetic modifications.
In recent years, the demand for custom synthesis of 5-bromo-2-cyclopropyl-4-(pyrrolidin-2-yl)pyrimidine has surged, driven by its relevance in medicinal chemistry and bioconjugation. A common query among scientists is: "What are the optimal conditions for the purification of 5-bromo-2-cyclopropyl-4-(pyrrolidin-2-yl)pyrimidine?" Studies suggest that chromatographic techniques, such as reverse-phase HPLC, yield high purity (>98%) for this compound. Additionally, its stability under ambient conditions makes it suitable for long-term storage, a critical factor for high-throughput screening applications.
The compound's structure-activity relationship (SAR) has been a focal point in drug design. For instance, the cyclopropyl group is known to enhance metabolic stability, while the pyrrolidine moiety contributes to binding affinity in target proteins. This dual functionality aligns with current trends in fragment-based drug discovery (FBDD), where modular scaffolds like 5-bromo-2-cyclopropyl-4-(pyrrolidin-2-yl)pyrimidine are prized for their adaptability. Notably, its CAS No. 2229469-67-2 is frequently searched in databases like SciFinder and Reaxys, underscoring its industrial relevance.
From an SEO perspective, keywords such as "synthesis of brominated pyrimidines" and "cyclopropyl-pyrrolidine derivatives" are highly trafficked in academic and commercial forums. These terms reflect the compound's niche yet growing importance in preclinical research. Another trending topic is its potential role in covalent inhibitor development, where the bromine atom serves as a handle for selective protein modification. This application is particularly relevant in oncology, where targeted therapies are in high demand.
In summary, 5-bromo-2-cyclopropyl-4-(pyrrolidin-2-yl)pyrimidine (CAS No. 2229469-67-2) exemplifies the intersection of structural complexity and functional utility in modern chemistry. Its compatibility with cross-coupling reactions and bioorthogonal chemistry further solidifies its status as a valuable tool for innovators. As research progresses, this compound is poised to play a pivotal role in advancing precision medicine and sustainable agrochemicals.
2229469-67-2 (5-bromo-2-cyclopropyl-4-(pyrrolidin-2-yl)pyrimidine) Related Products
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)




